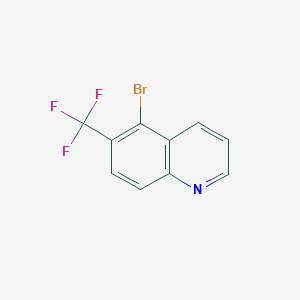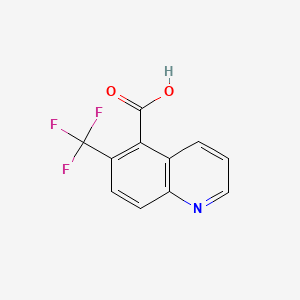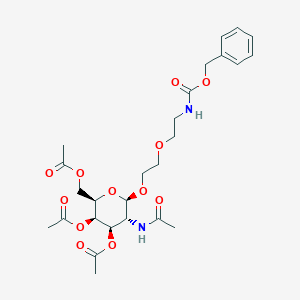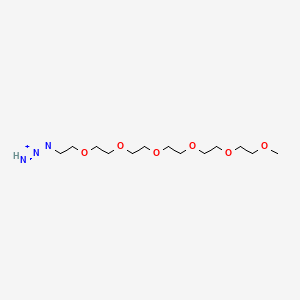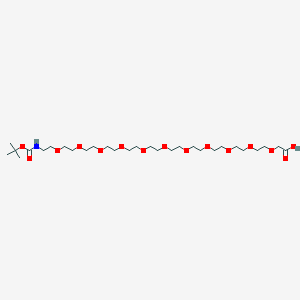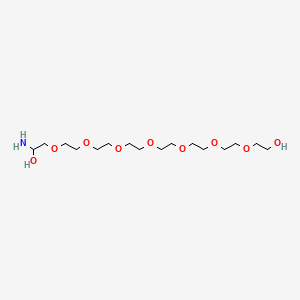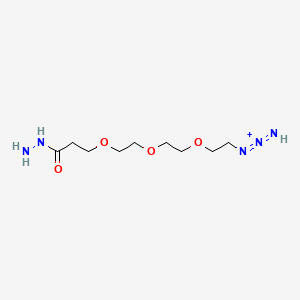
BocNH-PEG12-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BocNH-PEG12-CH2COOH, also known as tert-Butyloxycarbonyl-NH-Polyethylene Glycol12-Carboxylic Acid, is a polyethylene glycol (PEG) derivative. This compound features a Boc-protected amine group at one end and a carboxylic acid group at the other end. It is widely used in various biomedical applications due to its biocompatibility and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG12-CH2COOH typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Polyethylene Glycol Chain Extension: The PEG chain is extended to the desired length (12 units in this case) through polymerization or coupling reactions.
Introduction of the Carboxylic Acid Group: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using reagents such as succinic anhydride or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction conditions, ensuring consistent product quality.
Purification: The product is purified using techniques such as column chromatography, recrystallization, or precipitation to remove impurities and by-products.
Quality Control: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used to verify the purity and structure of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BocNH-PEG12-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds, or with alcohols to form esters.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Coupling Reactions: The carboxylic acid group can be activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds with amines.
Common Reagents and Conditions
EDC or DCC: Used for activating the carboxylic acid group for coupling reactions.
Trifluoroacetic Acid (TFA): Used for deprotecting the Boc group.
Succinic Anhydride: Used for introducing the carboxylic acid group.
Major Products Formed
Amides: Formed by reacting the carboxylic acid group with amines.
Esters: Formed by reacting the carboxylic acid group with alcohols.
Free Amine: Formed by deprotecting the Boc group.
Wissenschaftliche Forschungsanwendungen
BocNH-PEG12-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of biocompatible materials for medical devices and diagnostics.
Wirkmechanismus
The mechanism of action of BocNH-PEG12-CH2COOH involves its ability to form stable covalent bonds with various functional groups. The Boc-protected amine group can be deprotected to expose the free amine, which can then react with carboxylic acids, aldehydes, or ketones to form amide, imine, or other covalent bonds. The PEG chain imparts solubility and biocompatibility, making it suitable for use in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BocNH-PEG12-CH2CH2COOH: Similar to BocNH-PEG12-CH2COOH but with an additional methylene group in the linker.
BocNH-PEG8-CH2COOH: A shorter PEG chain version with 8 units instead of 12.
BocNH-PEG24-CH2COOH: A longer PEG chain version with 24 units instead of 12.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility, flexibility, and biocompatibility. The Boc-protected amine and carboxylic acid groups offer versatile functionalization options, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61NO16/c1-31(2,3)48-30(35)32-4-5-36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29(33)34/h4-28H2,1-3H3,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDMPLBJBNWYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H61NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
